

Spectroscopic Data of Toddalolactone: A Technical Guide

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Compound of Interest

Compound Name: Toddalosin

Cat. No.: B1180838

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Toddalolactone, a natural coumarin isolated from plants of the Toddalia genus, notably Toddalia asiatica. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, analytical chemistry, and drug discovery and development.

Chemical Structure and Properties

Toddalolactone is a substituted coumarin with the systematic IUPAC name 6-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one. Its chemical structure is characterized by a coumarin core with methoxy and dihydroxy-methylbutyl substituents.

Property	Value
Molecular Formula	C ₁₆ H ₂₀ O ₆
Molecular Weight	308.33 g/mol
CAS Number	483-90-9
Appearance	White powder

Spectroscopic Data

The structural elucidation of Toddalolactone has been achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following sections detail the characteristic data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ^1H and ^{13}C NMR data for Toddalolactone provide a detailed map of its carbon-hydrogen framework. While a complete, explicitly assigned dataset from a single source is not readily available in the public domain, the following tables are compiled based on typical chemical shifts for similar coumarin structures and data fragments from various literature sources.

Table 1: ^1H NMR Spectroscopic Data for Toddalolactone

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
3	~6.2	d	~9.5
4	~7.9	d	~9.5
8	~6.5	s	-
1'	~3.0	m	-
2'	~3.8	m	-
4'	~1.2	s	-
5'	~1.3	s	-
5-OCH ₃	~3.9	s	-
7-OCH ₃	~3.9	s	-
2'-OH	-	br s	-
3'-OH	-	br s	-

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific experimental conditions.

Table 2: ^{13}C NMR Spectroscopic Data for Toddalolactone

Position	Chemical Shift (δ , ppm)
2	~161.0
3	~112.0
4	~145.0
4a	~105.0
5	~158.0
6	~115.0
7	~160.0
8	~93.0
8a	~156.0
1'	~28.0
2'	~78.0
3'	~73.0
4'	~25.0
5'	~26.0
5-OCH ₃	~56.0
7-OCH ₃	~56.5

Note: The assignments are based on typical values for coumarin skeletons and may require confirmation through 2D NMR experiments.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a crucial technique for the identification and quantification of Toddalolactone in complex mixtures. In positive ion mode, Toddalolactone typically forms a protonated molecule $[\text{M}+\text{H}]^+$.

Table 3: LC-MS/MS Data for Toddalolactone

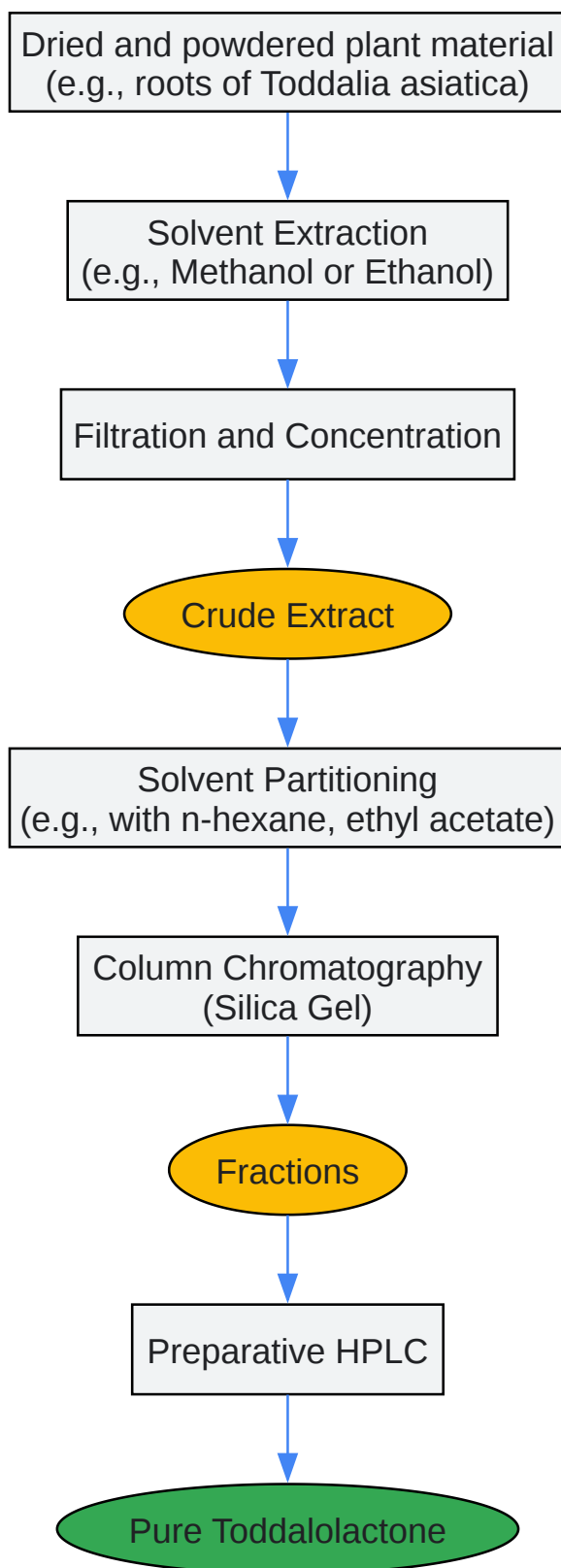
Parameter	Value
Precursor Ion [M+H] ⁺	m/z 309.1333 (calculated), 309.2 (observed)
Key Fragment Ions (MS ²)	m/z 205.0501, 235.0606, 219.0657, 191.0708, 177.0551
MRM Transition	m/z 309.2 → 205.2

Experimental Protocols

The following sections provide generalized experimental protocols for the isolation and spectroscopic analysis of Toddalolactone.

Isolation of Toddalolactone from *Toddalia asiatica*

A common procedure for the isolation of coumarins from *Toddalia asiatica* involves solvent extraction followed by chromatographic separation.



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Figure 1: General workflow for the isolation of Toddalolactone.

NMR Spectroscopy Protocol

NMR spectra are typically recorded on a high-field spectrometer (e.g., 400-600 MHz).

- **Sample Preparation:** Dissolve 5-10 mg of purified Toddalolactone in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- **Data Acquisition:**
 - Acquire ¹H NMR spectra to determine proton chemical shifts and coupling constants.
 - Acquire ¹³C NMR spectra to identify the number and types of carbon atoms.
 - Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity and confirm assignments.
- **Data Processing:** Process the raw data using appropriate software to obtain the final spectra for analysis.

LC-MS/MS Protocol

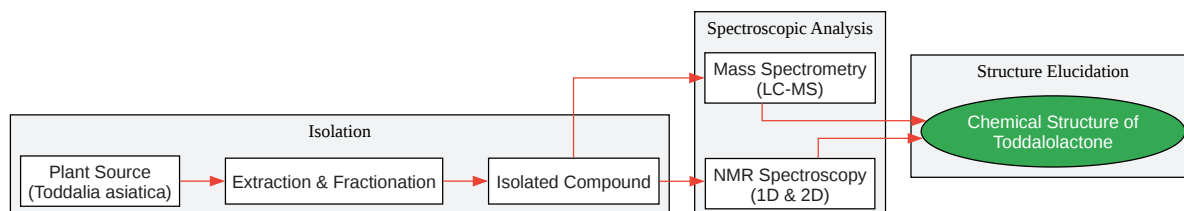
The following is a representative UPLC-MS/MS method for the analysis of Toddalolactone.[\[1\]](#)

- **Chromatographic System:** A UPLC system equipped with a C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 μm, 2.1 mm × 100 mm).
- **Mobile Phase:** A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile).
- **Gradient Elution:** A typical gradient might be:
 - 0-1 min: 10% B
 - 1-5 min: 10-90% B
 - 5-6 min: 90% B
 - 6-7 min: 90-10% B

- 7-8 min: 10% B
- Flow Rate: 0.3 mL/min.
- Injection Volume: 2-5 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM) using the transition m/z 309.2 \rightarrow 205.2.

Signaling Pathways and Logical Relationships

The identification of a natural product like Toddalolactone follows a logical progression from the raw biological material to the final, structurally elucidated compound. This process is heavily reliant on the interplay of separation and spectroscopic techniques.



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Figure 2: Logical workflow for the identification of Toddalolactone.

This guide provides a foundational understanding of the spectroscopic characteristics of Toddalolactone. For more specific applications, researchers are encouraged to consult the primary literature for detailed experimental conditions and data interpretation.

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References

- 1. mdpi.com [mdpi.com]
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